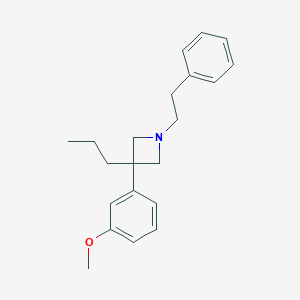
AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine, 3-(m-methoxyphenyl)-1-phenethyl-3-propyl-, also known as AZP, is a chemical compound that belongs to the class of azetidines. It has been widely studied for its potential applications in scientific research due to its unique properties.
Mechanism Of Action
The exact mechanism of action of AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- is not fully understood. However, it is believed to exert its effects by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin.
Biochemical And Physiological Effects
AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have anticonvulsant effects. Additionally, it has been shown to have anxiolytic effects, meaning that it can reduce anxiety.
Advantages And Limitations For Lab Experiments
One advantage of using AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- in lab experiments is its unique properties, which make it a valuable tool for studying the effects of neurotransmitters on the brain. However, one limitation is that it can be difficult to synthesize, which can make it more expensive and time-consuming to use in experiments.
Future Directions
There are many potential future directions for research on AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL-. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and epilepsy. Additionally, it may be useful in the development of new drugs for the treatment of anxiety and depression. Finally, further research is needed to fully understand the mechanism of action of AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- and its potential applications in scientific research.
Synthesis Methods
AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- can be synthesized through a multi-step process involving the reaction of 3-(m-methoxyphenyl)-1-phenethylamine with propyl bromide and sodium hydride. The resulting compound is then treated with hydrochloric acid to yield AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL-.
Scientific Research Applications
AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
properties
CAS RN |
19832-38-3 |
|---|---|
Product Name |
AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- |
Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylazetidine |
InChI |
InChI=1S/C21H27NO/c1-3-13-21(19-10-7-11-20(15-19)23-2)16-22(17-21)14-12-18-8-5-4-6-9-18/h4-11,15H,3,12-14,16-17H2,1-2H3 |
InChI Key |
BICVFWDMKCHFOM-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC |
Canonical SMILES |
CCCC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC |
Other CAS RN |
19832-38-3 |
synonyms |
3-(m-Methoxyphenyl)-1-phenethyl-3-propylazetidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



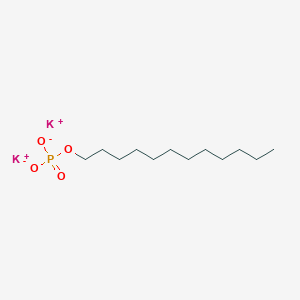
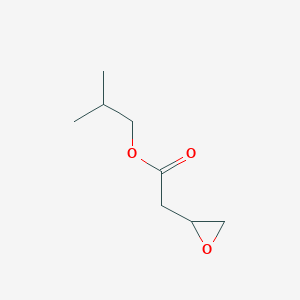
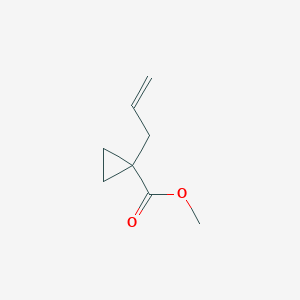
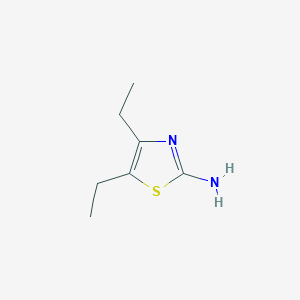
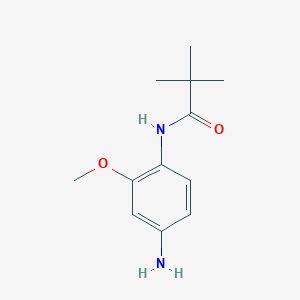
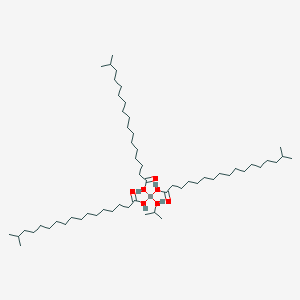
![5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8531.png)
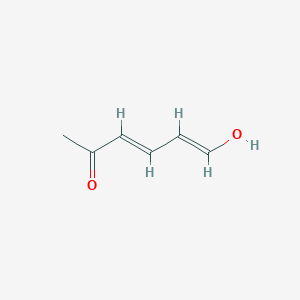
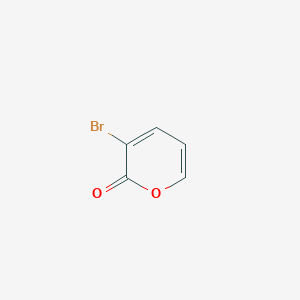
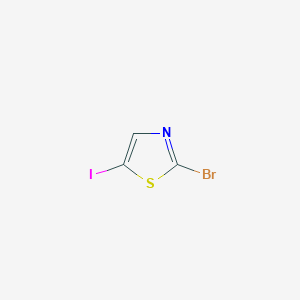
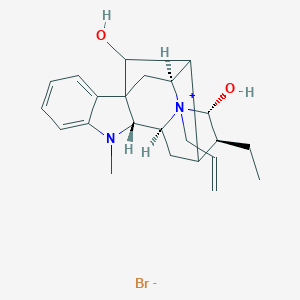
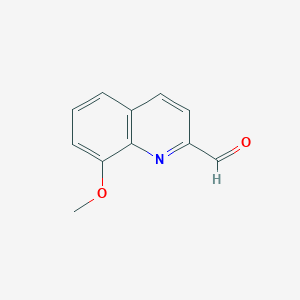
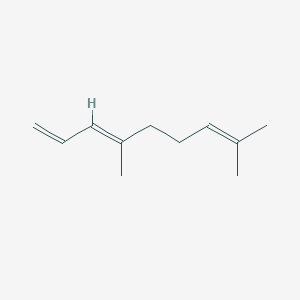
![2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane](/img/structure/B8548.png)